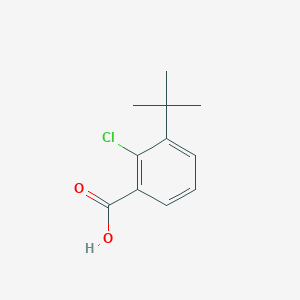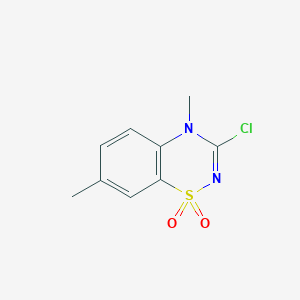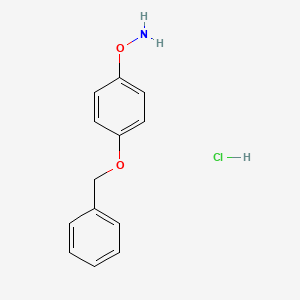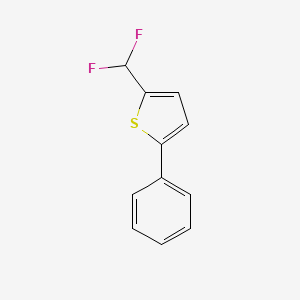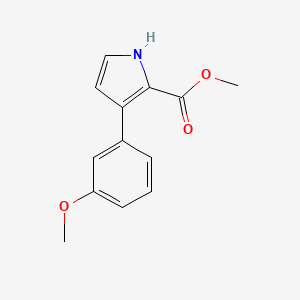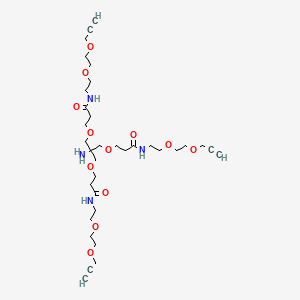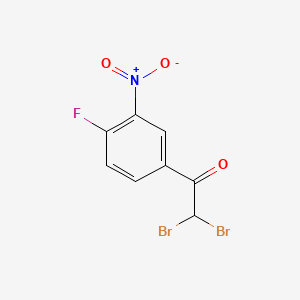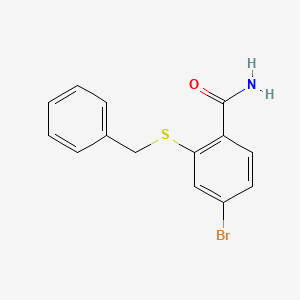
2-(Benzylthio)-4-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylthio)-4-bromobenzamide is an organic compound that features a benzylthio group and a bromine atom attached to a benzamide core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzylthio and bromine substituents imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4-bromobenzamide typically involves the following steps:
Bromination: The starting material, 4-aminobenzamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. This step introduces the bromine atom at the 4-position of the benzamide ring.
Thioether Formation: The brominated intermediate is then reacted with benzylthiol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the benzylthio group at the 2-position. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Benzylthio)-4-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, dichloromethane.
Reduction: LiAlH4, catalytic hydrogenation, ethanol, tetrahydrofuran (THF).
Substitution: Amines, thiols, potassium carbonate (K2CO3), DMF, DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Debrominated benzamide.
Substitution: Substituted benzamides with various functional groups.
科学研究应用
2-(Benzylthio)-4-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and intermediates.
作用机制
The mechanism of action of 2-(Benzylthio)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding interactions, further modulating the compound’s biological activity .
相似化合物的比较
Similar Compounds
2-(Benzylthio)benzamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
4-Bromobenzamide: Lacks the benzylthio group, leading to reduced potential for covalent interactions with biological targets.
2-(Methylthio)-4-bromobenzamide: Contains a methylthio group instead of a benzylthio group, affecting its chemical and biological properties.
Uniqueness
2-(Benzylthio)-4-bromobenzamide is unique due to the presence of both the benzylthio and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
属性
分子式 |
C14H12BrNOS |
|---|---|
分子量 |
322.22 g/mol |
IUPAC 名称 |
2-benzylsulfanyl-4-bromobenzamide |
InChI |
InChI=1S/C14H12BrNOS/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) |
InChI 键 |
YXLBXPGXJIYCED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Br)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



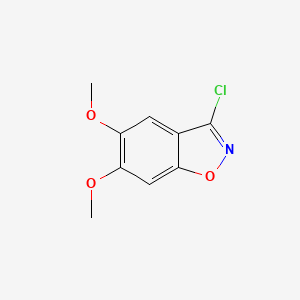
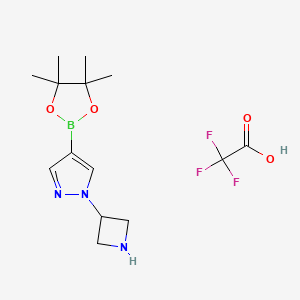
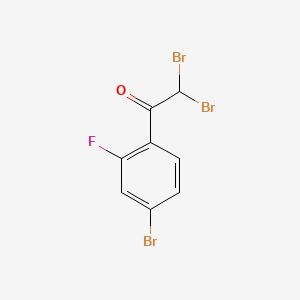
![N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)
